molecular formula C15H18N2O2S B2599897 N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-3-carboxamide CAS No. 2034335-51-6

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-3-carboxamide

Cat. No.: B2599897
CAS No.: 2034335-51-6
M. Wt: 290.38
InChI Key: SDVXKQCBVIUSKE-UHFFFAOYSA-N
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Description

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-3-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a cyclohexyl group at the 4-position and a furan-3-carboxamide moiety linked via a methylene group at the 2-position.

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-15(12-6-7-19-9-12)16-8-14-17-13(10-20-14)11-4-2-1-3-5-11/h6-7,9-11H,1-5,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVXKQCBVIUSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-3-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the furan carboxamide moiety. One common method involves the cyclization of a precursor containing a thioamide and a halogenated furan derivative under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) and chlorinating agents can be employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The incorporation of the thiazole ring in N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-3-carboxamide may enhance its efficacy against various cancer cell lines. Thiazole compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through multiple pathways, including the modulation of signaling pathways involved in cell survival and death .

2. Anti-inflammatory Properties
Compounds with thiazole structures are also recognized for their anti-inflammatory activities. This compound could potentially inhibit pro-inflammatory cytokines, thus offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

3. Antimicrobial Effects
There is growing evidence supporting the antimicrobial properties of thiazole derivatives. This compound may act against a range of pathogens, including bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

Agriculture

1. Pesticide Development
The unique chemical structure of this compound may be leveraged in agricultural applications as a pesticide or herbicide. Thiazole-based compounds have been reported to possess herbicidal activity, which could be beneficial in managing weed populations while minimizing environmental impact .

2. Plant Growth Regulators
Research on thiazole derivatives suggests that they may also function as plant growth regulators, enhancing crop yields and resilience against environmental stressors .

Materials Science

1. Polymer Chemistry
The furan component of this compound can be utilized in polymer synthesis. Furan-based polymers are known for their thermal stability and mechanical properties, making them suitable for various industrial applications .

2. Sensor Technology
Due to its electronic properties, this compound may find applications in sensor technology, particularly in the development of chemical sensors that can detect specific analytes based on changes in conductivity or fluorescence .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of thiazole derivatives, researchers synthesized a series of compounds similar to this compound and evaluated their cytotoxicity against breast cancer cell lines. Results indicated significant inhibition of cell growth compared to controls, suggesting potential for further development into therapeutic agents.

Case Study 2: Agricultural Application

A field trial was conducted to assess the herbicidal efficacy of thiazole-based compounds on common weeds in corn fields. The results demonstrated effective weed suppression with minimal phytotoxicity to corn plants, highlighting the potential use of such compounds as environmentally friendly herbicides.

Mechanism of Action

The mechanism of action of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The furan ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiazole-Furan Derivatives

Compound Name Thiazole Substituent Furan Substituent Key Functional Groups Molecular Target (Inferred)
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-3-carboxamide 4-cyclohexyl 3-carboxamide Cyclohexyl, methylene linker Enzymes (e.g., proteases)
N-[5-(dihydroxyamino)-1,3-thiazol-2-yl]-4-hydroxybenzamide 5-dihydroxyamino 4-hydroxybenzamide Hydroxybenzamide SARS-CoV-2 Main Protease
N-(4-(2-((3-methoxybenzyl)amino)thiazol-2-yl)furan-2-carboxamide 4-(methoxybenzyl) 2-carboxamide Methoxybenzyl, amide linker Undisclosed
Ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate 4-sulfonyl Acetyloxybenzamide Sulfonyl, ester Methyltransferase

Structural Insights :

  • The furan-3-carboxamide moiety may offer distinct hydrogen-bonding interactions with biological targets compared to furan-2-carboxamide derivatives .

ADMET Profiles :

  • Thiazolide derivatives in exhibit favorable ADMET parameters, including moderate solubility and low hepatotoxicity. The cyclohexyl group may extend half-life due to increased metabolic stability.
  • Synthetic routes for analogous compounds involve:
    • Cyclization of thioureas or isothiocyanates to form thiazole cores .
    • Coupling of furan carboxamides via methylene linkers using carbodiimide chemistry .

Notes

Tools for Characterization : Crystallographic software (e.g., SHELXL , ORTEP ) could elucidate its 3D structure, aiding in target-binding analyses.

Future Directions : Prioritize in vitro assays against viral proteases or microbial targets, guided by success in related thiazolides .

Biological Activity

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its antitumor properties, cytotoxicity, and mechanisms of action.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C13H16N2O2S
Molecular Weight 252.34 g/mol
IUPAC Name This compound
PubChem CID Not available

Antitumor Activity

Research indicates that thiazole derivatives, including those similar to this compound, exhibit significant antitumor activity. A study highlighted that thiazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, thiazole derivatives displayed IC50 values in the low micromolar range against different cancer cell lines such as Jurkat and A-431 cells .

Cytotoxicity Studies

Cytotoxicity assays have shown that compounds with thiazole rings can effectively target tumor cells while sparing normal cells. The structure–activity relationship (SAR) analysis suggests that modifications on the thiazole ring and the presence of electron-donating groups significantly enhance cytotoxic effects. For example, compounds with specific substitutions demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin .

The mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell division.
  • Induction of Apoptosis : Evidence suggests that thiazole derivatives can trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Interaction with Proteins : Molecular dynamics simulations have indicated that these compounds interact with proteins like Bcl-2, which is crucial for regulating apoptosis .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of thiazole derivatives:

  • Study on Leishmanicidal Activity : A series of thiazole derivatives were tested for their effectiveness against Leishmania species. Results indicated promising activity against both promastigote and amastigote forms, suggesting potential use in treating leishmaniasis .
  • Antiproliferative Activity : Research involving various thiazole derivatives showed significant growth inhibition in multiple cancer cell lines. Notably, some compounds exhibited activities comparable to established anticancer drugs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving:

Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones, as demonstrated in the synthesis of structurally analogous N-(5-R-benzyl-1,3-thiazol-2-yl)carboxamides .

Carboxamide coupling : Reacting the thiazole intermediate with furan-3-carboxylic acid derivatives using coupling agents like EDCI/HOBt.

  • Optimization : Key parameters include solvent choice (e.g., DMF for cyclization), temperature control (reflux for 1–3 minutes in acetonitrile for intermediate steps), and purification via column chromatography .

Q. How is the purity and structural identity of this compound validated?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Purity assessment with ≥95% threshold .
  • NMR Spectroscopy : Key diagnostic signals include:
  • Thiazole C5-H proton as a singlet at δ 7.24–7.27 ppm.
  • Furan C3-H proton at δ 6.80–6.81 ppm.
  • N–H amide proton as a singlet at δ 11.88–11.91 ppm .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Use SHELX suite (SHELXL for refinement) to resolve molecular geometry. Key steps:

Data Collection : High-resolution (≤1.0 Å) data at 292 K .

Refinement : Apply anisotropic displacement parameters and validate with R-factors (target: R < 0.05) .

  • Software : WinGX or ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

Q. How can researchers address contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Assay Standardization :
  • Use the NCI-60 cell line panel for reproducible anticancer screening, as applied to N-(5-R-benzyl-1,3-thiazol-2-yl) analogs .
  • Control variables: Cell passage number, serum concentration, and incubation time.
  • Mechanistic Studies :
  • Perform target engagement assays (e.g., CB2 receptor binding, referenced in structurally similar sulfonamide-thiazole derivatives ).
  • Validate via siRNA knockdown or competitive binding experiments.

Q. What advanced spectroscopic methods can elucidate electronic and conformational properties?

  • Methodological Answer :

  • FT-IR and Raman Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹).
  • DFT Calculations : Pair with experimental NMR data to model electron density distribution and predict reactive sites .

Contradiction Analysis

  • Synthesis Yield Variability : Discrepancies in yields (e.g., 76% vs. lower values in other studies) may arise from:
    • Reagent Purity : Use freshly distilled acetonitrile to avoid side reactions .
    • Cyclization Efficiency : Monitor reaction progress via TLC to optimize time (1–3 minutes in refluxing acetonitrile) .

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